Cannabigerorcinic Acid

Descripción general

Descripción

Cannabigerorcinic acid is a phytocannabinoid structurally similar to other known cannabinoids. It is a derivative of cannabigerolic acid, which is a precursor to many other cannabinoids found in the Cannabis plant. This compound is known for its potential therapeutic properties and is being studied for various applications in medicine and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cannabigerorcinic acid can be synthesized through the prenylation of olivetolic acid with geranyl pyrophosphate. This reaction is catalyzed by prenyltransferase enzymes. The reaction conditions typically involve the use of a microbial system, such as Escherichia coli, engineered to express the necessary enzymes .

Industrial Production Methods: Industrial production of this compound involves the use of genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound through fermentation processes. The production process is optimized to enhance the kinetics of the enzymes involved, ensuring efficient synthesis of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Cannabigerorcinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Conditions for substitution reactions vary depending on the desired functional group, but typically involve the use of catalysts and specific solvents.

Major Products:

Aplicaciones Científicas De Investigación

Cannabigerorcinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other cannabinoids and cannabinoid derivatives.

Biology: Studies have shown its potential in modulating biological pathways and interacting with various receptors in the body.

Mecanismo De Acción

Cannabigerorcinic acid exerts its effects through interaction with various molecular targets and pathways. It is known to modulate the activity of cannabinoid receptors, including CB1 and CB2 receptors. Additionally, it has been shown to inhibit the TRPM7 ion channel, which plays a role in cellular calcium homeostasis and signaling . These interactions contribute to its potential therapeutic effects, including anti-inflammatory and neuroprotective actions.

Comparación Con Compuestos Similares

Cannabigerorcinic acid is similar to other cannabinoids such as cannabigerolic acid, cannabigerol, and cannabichromene. it is unique in its specific structural features and biological activities. For example:

Cannabigerolic Acid: A precursor to many cannabinoids, including tetrahydrocannabinol and cannabidiol.

Cannabigerol: The decarboxylated form of cannabigerolic acid, known for its non-psychoactive properties and therapeutic potential.

Cannabichromene: Another cannabinoid with potential anti-inflammatory and analgesic effects.

Actividad Biológica

Cannabigerorcinic Acid (CBGA) is a prominent cannabinoid derived from Cannabis sativa, known for its role as a precursor in the biosynthesis of various other cannabinoids. Recent studies have highlighted its significant biological activities, particularly in the context of ion channel modulation, anti-inflammatory effects, and potential therapeutic applications in various diseases. This article explores the biological activity of CBGA, supported by data tables, case studies, and detailed research findings.

Overview of this compound

CBGA is synthesized from geranyl pyrophosphate (GPP) and olivetolic acid (OLA) through enzymatic processes involving specific prenyltransferases. It serves as a foundational compound for the production of cannabinoids like cannabigerol (CBG) and tetrahydrocannabinol (THC). The compound's structure facilitates its interaction with various biological targets, leading to diverse pharmacological effects.

Biological Activities

1. Modulation of Ion Channels

CBGA has been identified as a potent inhibitor of the TRPM7 ion channel, which plays a crucial role in cellular calcium homeostasis and inflammation. Research indicates that CBGA exhibits a stronger inhibitory effect on TRPM7 compared to other cannabinoids. This inhibition is linked to reduced mRNA expression of inflammatory cytokines and offers therapeutic potential for conditions such as cancer, stroke, and kidney disease .

2. Anti-Inflammatory Effects

In preclinical models, CBGA has demonstrated significant anti-inflammatory properties. For instance, it has been shown to ameliorate kidney inflammation in acute nephropathic mice by decreasing IL-2 production—a key cytokine involved in inflammatory responses . Furthermore, CBGA's ability to inhibit store-operated calcium entry (SOCE) in T cells further underscores its potential in managing inflammatory diseases.

3. Metabolic Effects

CBGA acts as a dual agonist for peroxisome proliferator-activated receptors (PPARα/γ), which are critical in regulating lipid metabolism and glucose homeostasis. This property suggests that CBGA may be beneficial in treating metabolic disorders such as diabetes and dyslipidemia .

Data Table: Summary of Biological Activities of CBGA

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| TRPM7 Inhibition | Suppresses TRPM7 currents | Cancer, stroke, kidney disease |

| Anti-inflammatory | Reduces IL-2 production | Kidney inflammation |

| PPARα/γ Agonism | Regulates lipid metabolism | Diabetes, dyslipidemia |

| Neuroprotective | Protects against neurodegeneration | Parkinson's disease |

Case Studies

Case Study 1: Kidney Inflammation Model

In a study involving an acute nephropathic mouse model, CBGA was administered to evaluate its effects on renal inflammation. The results indicated a marked reduction in kidney fibrosis and inflammation markers compared to control groups. The study concluded that CBGA's inhibitory action on TRPM7 channels played a significant role in its protective effects against kidney damage .

Case Study 2: Metabolic Regulation

Another investigation focused on the metabolic effects of CBGA on diabetic mice. The administration of CBGA resulted in improved glucose tolerance and reduced body weight gain. These findings suggest that CBGA could be developed into a therapeutic agent for managing obesity-related metabolic disorders .

Research Findings

Recent research emphasizes the need for further exploration into the pharmacological mechanisms underlying CBGA's diverse biological activities. While initial findings are promising, the exact pathways through which CBGA exerts its effects remain to be fully elucidated.

- Neuroprotective Properties : Both CBGA and its decarboxylated form CBG have shown neuroprotective effects in models of Parkinson’s disease, suggesting potential applications in neurodegenerative conditions .

- Antioxidant Activity : Preliminary studies indicate that CBGA possesses antioxidant properties that may contribute to its anti-inflammatory effects .

Propiedades

IUPAC Name |

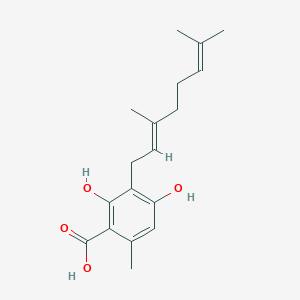

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-11(2)6-5-7-12(3)8-9-14-15(19)10-13(4)16(17(14)20)18(21)22/h6,8,10,19-20H,5,7,9H2,1-4H3,(H,21,22)/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEPIJRDQIRPIT-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345177 | |

| Record name | Cannabigerorcinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69734-83-4 | |

| Record name | Cannabigerorcinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.